2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one
Description
Core Heterocyclic Framework Analysis
The core structure of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one consists of a fused bicyclic system comprising an imidazole ring merged with a pyrazine ring through a shared carbon-nitrogen bond. The fundamental framework demonstrates a planar ring structure that contributes significantly to the molecule's stability and reactivity profile. Crystallographic analysis has revealed that the imidazo[1,2-a]pyrazin-3(7H)-one system maintains planarity across the entire bicyclic framework, which enhances conjugation and electronic delocalization throughout the molecular structure. The bicyclic core contains three nitrogen atoms strategically positioned within the ring system, creating multiple sites for potential chemical interactions and modifications.
The imidazole portion of the molecule contributes two nitrogen atoms at positions 1 and 3 of the five-membered ring, while the pyrazine component adds an additional nitrogen at position 4 of the six-membered ring. This nitrogen distribution creates a unique electronic environment that influences the compound's chemical properties and biological activity. The carbonyl group at position 3 represents a critical functional moiety that participates in various chemical transformations and intermolecular interactions. Structural studies indicate that the carbon-oxygen bond at position 3 exhibits weakened carbonyl character due to extensive conjugation with the aromatic system, suggesting significant contribution from zwitterionic resonance structures.
The phenyl substituent at position 2 extends the conjugated system beyond the bicyclic core, providing additional stabilization through π-π interactions. The attachment of the phenyl group introduces conformational flexibility while maintaining overall molecular planarity. Bond length analysis reveals alternating single and double bond character throughout the heterocyclic framework, indicating partial aromatic character that enhances molecular stability. The geometric parameters of the core structure demonstrate minimal deviation from planarity, with torsion angles typically less than 10 degrees between the heterocyclic system and the phenyl substituent.
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-15(10)12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXUCFWIJZSEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182235 | |
| Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27955-58-4 | |
| Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27955-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Phenylimidazo(1,2-a)pyrazin-3(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLIMIDAZO(1,2-A)PYRAZIN-3(7H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC5ECG2XU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2-Phenylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound’s mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure
The structure of this compound includes a fused imidazole and pyrazine ring system, with a phenyl group contributing to its unique chemical properties. The presence of nitrogen atoms in the ring enhances its reactivity and interactions with biological targets.
The primary target for this compound is Cyclin-Dependent Kinase 9 (CDK9) . By inhibiting CDK9, this compound disrupts transcriptional elongation by affecting the phosphorylation of RNA polymerase II, leading to altered gene expression and cell cycle progression. This mechanism is crucial for its cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF7)
- Colorectal Cancer (HCT116)
- Chronic Myelogenous Leukemia (K652)
Research indicates that the compound exhibits significant cytotoxicity in these cell lines, with IC50 values demonstrating its potency as an anti-cancer agent .
Cytotoxicity
The cytotoxic effects of this compound have been confirmed through MTT assays. The compound shows a correlation between its inhibitory activity against CDK9 and its anti-proliferative effects on cancer cells. For example, a derivative of this compound demonstrated an IC50 value of approximately 6.66 µM across multiple cancer cell lines .
ENPP1 Inhibition
Recent studies have identified related compounds as potent inhibitors of ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1) , which plays a role in regulating the cGAS-STING pathway. This inhibition has implications for cancer immunotherapy by enhancing immune responses .
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer potential of imidazo[1,2-a]pyrazine derivatives, this compound was shown to significantly inhibit tumor growth in murine models when combined with anti-PD-1 antibodies. The combination treatment resulted in a tumor growth inhibition rate of 77.7% .
Case Study 2: Chemiluminescence Reaction
Kinetic studies involving the compound's reaction with superoxide radicals indicated that it can act as a chemiluminescent agent. The reaction kinetics revealed that one mole of the compound could consume two moles of superoxide to emit light, showcasing its potential applications in biosensing .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Scientific Research Applications
Medicinal Chemistry
The imidazo[1,2-a]pyrazine derivatives, including 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, have shown significant pharmacological potential. They are recognized for their diverse biological activities:
- Antioxidant and Antimicrobial Activities : Research has indicated that derivatives of this compound can exhibit antioxidant properties and antimicrobial effects. A study synthesized various imidazo[1,2-a]pyrazine derivatives and evaluated their biological activities, revealing promising results against bacterial strains and oxidative stress markers .
- Cancer Treatment : The compound has been studied for its role in cancer therapy. It has been noted to inhibit receptor tyrosine kinases, such as EphB4, which are implicated in cancer cell growth. Additionally, it demonstrated cytotoxic effects on specific cancer cell lines .
- Photodynamic Therapy : Recent studies have explored the use of this compound in photodynamic therapy (PDT). The compound has been tested as a photosensitizer in combination with established chemotherapeutic agents like tamoxifen and metformin, showing enhanced efficacy against cancer cell lines .
Bioluminescence Applications
Imidazo[1,2-a]pyrazine derivatives are also significant in the field of bioluminescence. For instance:
- Luciferin Analogues : The compound has been used to develop luciferin analogues that emit light upon reaction with certain substrates. These analogues have been compared for their chemiluminescence properties with known compounds, demonstrating higher light yields which can be advantageous for biological assays .
Chemical Sensing
Another notable application of this compound is as a chemical sensor:
- Hydrogen Bonding Sensor : This compound has been developed as a colorimetric probe to assess the reactivity of hydrogen-bonding organocatalysts. It allows for rapid quantification of catalytic activity through observable color changes upon interaction with hydrogen-bonding catalysts . This application is particularly useful in organic synthesis where monitoring reaction conditions is critical.
Data Tables
The following tables summarize key findings from various studies regarding the applications of this compound:
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of imidazo[1,2-a]pyrazine derivatives, compounds were screened against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, suggesting their potential as effective agents in cancer therapy.
Case Study 2: Photodynamic Therapy
A combination treatment involving this compound and metformin was evaluated in vitro on MCF-7 cells. Results showed enhanced cell death compared to either treatment alone, highlighting the synergistic effects achievable through combination therapies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Properties
The imidazopyrazinone framework allows for diverse substitutions at positions 2, 6, and 7, which significantly alter physicochemical and biological properties. Below is a comparative analysis of 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one with its analogues:
Table 1: Structural and Functional Comparison of Imidazopyrazinone Derivatives
Chemiluminescence Efficiency and Mechanisms
- This compound : Exhibits moderate chemiluminescence intensity, but its solvatochromic properties make it ideal for environmental sensing. The phenyl group stabilizes the excited state via π-π interactions, altering emission wavelengths .
- CLA and MCLA : CLA’s chemiluminescence relies on superoxide (O₂•⁻) or HO₂• radicals, with a reaction rate constant of ~1.6 × 10⁴ M⁻¹s⁻¹ . MCLA’s methoxy group reduces aggregation in aqueous media, enhancing detection limits in seawater (detection range: 0.1–100 nM) .
Substituent Effects on Stability and Reactivity
- Electron-Withdrawing Groups (e.g., NO₂): Increase oxidative stability but reduce luminescence quantum yield due to non-radiative decay pathways .
- Electron-Donating Groups (e.g., MeO) : Enhance solubility and reaction kinetics with reactive oxygen species (ROS), as seen in MCLA .
- Phenyl vs. Methyl at C2 : Phenyl groups induce steric hindrance, slowing reaction rates compared to methyl-substituted CLA .
Preparation Methods
Multicomponent Groebke-Blackburn-Bienaymé Reaction (MCR)
Description:
This one-pot multicomponent reaction is a widely used method to synthesize 2-phenylimidazo[1,2-a]pyrazine derivatives, including the 3(7H)-one form. It involves the condensation of 2-aminopyrazine, an aldehyde, and an isocyanide in the presence of a catalyst.
- Catalyst: Scandium(III) trifluoromethanesulfonate
- Solvent: Dichloromethane (DCM) and methanol mixture (3:1)
- Conditions: Microwave irradiation at 150 °C for 30 minutes
- Purification: Column chromatography using ethyl acetate and hexane
- Advantages: Rapid reaction, good yields, and operational simplicity
Iodine-Catalyzed One-Pot Three-Component Condensation
Description:
An environmentally friendly, cost-effective method involving iodine catalysis for synthesizing imidazo[1,2-a]pyrazine derivatives, including 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one.
- Catalyst: Iodine (I2)
- Reactants: Aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide
- Solvent: Ethanol
- Conditions: Room temperature, one-pot reaction
- Advantages: Mild conditions, high atom economy, good to excellent yields, and facile purification
- Additional Notes: The method also yields fluorescent derivatives with notable anticancer activities.
Two-Component Cyclization Using DBU Catalyst
Description:
This method synthesizes 2-phenylimidazo[1,2-a]pyridine derivatives via cyclization of substituted 2-aminopyridines and phenacyl bromides catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- Catalyst: DBU (used catalytically at 1 mol%)
- Reactants: 2-Aminopyridine and phenacyl bromide
- Solvent: Aqueous ethanol (1:1 v/v) or chloroform
- Conditions: Room temperature, reaction time varies but generally short
- Advantages: High yields (65–94%), broad substrate scope, mild conditions, and scalability to multigram quantities
Vilsmeier-Haack Formylation Followed by Reduction
Description:
A classical synthetic route involving formylation of imidazo-pyridine derivatives by the Vilsmeier-Haack reaction, followed by reduction of the aldehyde intermediate.
- Step 1: Formylation using Vilsmeier-Haack reagent to obtain the aldehyde
- Step 2: Reduction of aldehyde with sodium borohydride to yield the target compound
- Advantages: Established method with well-understood reaction mechanisms
- This method is part of a patented process for preparing 2-phenyl-imidazo[1,2-a]pyridine derivatives.
- It offers good control over functional group transformations but may require multiple steps and purification stages.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé MCR | Sc(OTf)3, microwave | DCM:MeOH (3:1) | 150 °C (microwave) | 30 minutes | Moderate to High | Rapid, one-pot, good yields | Requires microwave equipment |
| Iodine-Catalyzed One-Pot MCR | Iodine (I2) | Ethanol | Room temperature | Variable (short) | Good to Excellent | Mild, green chemistry, high atom economy | Limited to specific substrates |
| DBU-Catalyzed Two-Component Cyclization | DBU (1 mol%) | Aqueous ethanol or CHCl3 | Room temperature | Minutes to hours | 65–94 | High yield, mild, scalable | Limited to 2-aminopyridine derivatives |
| Vilsmeier-Haack Formylation + Reduction | Vilsmeier-Haack reagent + NaBH4 | Various | Ambient to reflux | Several hours | Good | Well-established, controllable steps | Multi-step, longer process |
Summary of Research Findings
The Groebke-Blackburn-Bienaymé reaction is highly effective for rapid synthesis of this compound derivatives, especially when combined with microwave irradiation, reducing reaction times significantly.
The iodine-catalyzed multicomponent reaction provides an eco-friendly and cost-effective alternative, operating at room temperature with excellent yields and biological activity, making it attractive for medicinal chemistry applications.
The DBU-catalyzed two-component cyclization is notable for its mild conditions, broad substrate scope, and scalability, producing high yields of 2-phenylimidazo derivatives with good atom economy.
The Vilsmeier-Haack formylation followed by reduction remains a classical approach, useful for functional group manipulations but less efficient due to its multi-step nature.
Q & A
Basic: What are the established synthetic routes for 2-phenylimidazo[1,2-a]pyrazin-3(7H)-one and its derivatives?
The synthesis typically involves cyclization reactions of precursor hydrazines or carboxylic acids. For example, 3-aryl/heteryl derivatives can be synthesized by reacting 3-hydrazinopyrazin-2(1H)-one with carboxylic acids using carbonyldiimidazole as a coupling agent in anhydrous DMFA, followed by reflux and recrystallization . Alternative routes include palladium-catalyzed N-arylations or thermally induced cyclization of esters under controlled conditions, as demonstrated in core-modified luciferin analogues . For electron-donating derivatives like 2-phenyl- or 2-methyl-substituted compounds, spectroscopic characterization (e.g., NMR, UV-Vis) is critical to confirm structural integrity .
Basic: How can this compound be used as a sensor in catalyst screening?
This compound serves as a colorimetric sensor for hydrogen-bonding catalysts. The method involves monitoring blue-shifts in UV-Vis spectra when the compound interacts with catalysts. The magnitude of the blue-shift correlates with the equilibrium binding constant () and the catalyst’s LUMO-lowering ability. For example, in Diels-Alder reactions, the blue-shift data predicted relative catalytic efficiencies with high accuracy . Researchers should perform competitive binding assays under standardized solvent conditions (e.g., dichloromethane) and use spectroscopic calibration curves to quantify reactivity.
Advanced: How do substituents at the 6- and 8-positions affect chemiluminescence quantum yields?
Systematic studies show that electron-donating groups (e.g., hydroxyl, amino) at the 6-position enhance quantum yields by stabilizing the excited-state intermediate via resonance effects. For instance, 6-(4-hydroxyphenyl) derivatives exhibit 15–20% higher yields compared to unsubstituted analogues . At the 8-position, bulky aryl groups (e.g., benzofuranyl) improve photostability but may reduce solubility in aqueous media . Researchers should employ time-resolved luminescence spectroscopy and density functional theory (DFT) calculations to map electronic effects and optimize substituent combinations.
Advanced: How to resolve contradictions in reported chemiluminescence mechanisms?
Discrepancies arise from differing reaction conditions (e.g., pH, oxygen concentration). For example, CLA (2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one) exhibits dual chemiluminescence pathways: a fast Type II (singlet oxygen-mediated) and a slower Type I (superoxide-mediated) mechanism. Kinetic analysis via stopped-flow spectroscopy under controlled oxygen levels can isolate these pathways . Additionally, isotopic labeling (e.g., ) and spin-trapping agents (e.g., TEMPO) help identify reactive oxygen species involved .
Advanced: What methodological considerations are critical for in vivo imaging using this scaffold?
Key factors include:
- Solubility : Derivatives like ADLumin-7 incorporate hydrophilic groups (e.g., benzofuran-vinyl) to enhance aqueous compatibility .
- Emission wavelength : Modifications such as 8-(cyclopentylmethyl) groups red-shift emission to 445 nm, improving tissue penetration .
- Metabolic stability : Methyl or fluorine substitutions at the 2-position reduce hepatic clearance, as shown in furimazine analogues . Validate performance via murine models with bioluminescence tomography (BLT) and compare against controls like coelenterazine-h .
Advanced: How to correlate structural modifications with electron-donating properties for charge-transfer complexes?
Electrochemical methods (cyclic voltammetry) reveal that 2-phenyl substitution lowers oxidation potentials by 0.3–0.5 V compared to 2-methyl analogues, enhancing electron donation . Pair these findings with X-ray crystallography to assess packing efficiency in charge-transfer complexes. For example, 6-aryl derivatives form stable complexes with tetracyanoquinodimethane (TCNQ), confirmed by ESR and conductivity measurements .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
